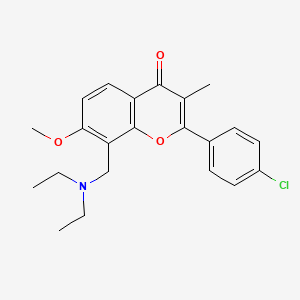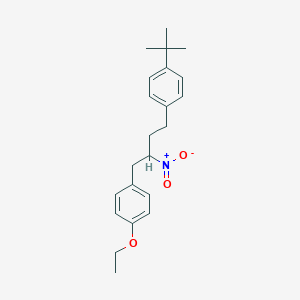
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring. This compound features a complex structure with multiple functional groups, including a nitro group, an ethoxy group, and a tert-butyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can be achieved through a multi-step process involving several key reactions:
Alkylation: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the nitro-substituted intermediate with the alkylated benzene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Reduction: 1-(1,1-Dimethylethyl)-4-(4-(4-aminophenyl)-3-nitrobutyl)benzene.
Oxidation: 1-(1,1-Dimethylethyl)-4-(4-(4-carboxyphenyl)-3-nitrobutyl)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of nitro and ethoxy groups on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene would depend on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethoxy and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1-(1,1-Dimethylethyl)-4-(4-nitrophenyl)benzene: Lacks the ethoxy group and has different reactivity.
4-(4-Ethoxyphenyl)-3-nitrobutylbenzene: Lacks the tert-butyl group and has different physical properties.
1-(1,1-Dimethylethyl)-4-(4-aminophenyl)-3-nitrobutyl)benzene: A reduced form with an amino group instead of a nitro group.
Uniqueness
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
69815-48-1 |
|---|---|
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC名 |
1-tert-butyl-4-[4-(4-ethoxyphenyl)-3-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-5-26-21-14-9-18(10-15-21)16-20(23(24)25)13-8-17-6-11-19(12-7-17)22(2,3)4/h6-7,9-12,14-15,20H,5,8,13,16H2,1-4H3 |
InChIキー |
FOBQLKXWQANTKP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC(CCC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


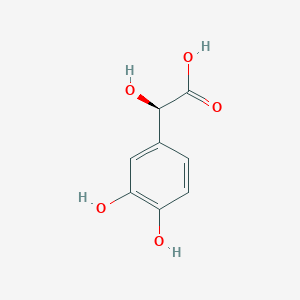



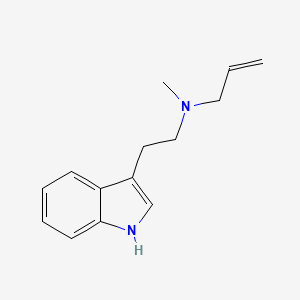
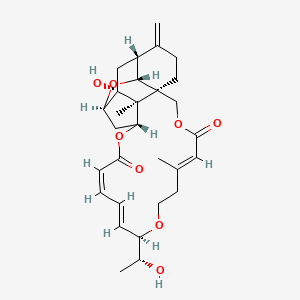
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
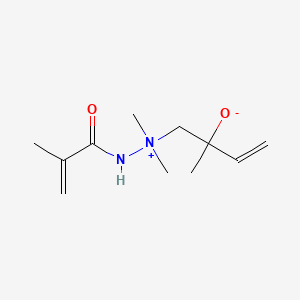

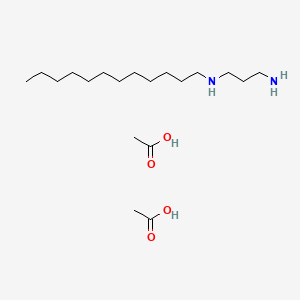
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)

